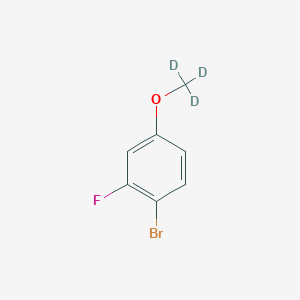

1-Bromo-2-fluoro-4-methoxy(d3)benzene

描述

1-Bromo-2-fluoro-4-methoxy(d3)benzene (CAS: 458-50-4) is a deuterated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a deuterated methoxy group (-OCD₃) at position 4 on the benzene ring. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing (Br, F) and electron-donating (methoxy) substituents, which modulate reactivity in cross-coupling reactions like Suzuki-Miyaura .

属性

IUPAC Name |

1-bromo-2-fluoro-4-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANVIFOBBVAKCY-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-methoxy(d3)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

1-Bromo-2-fluoro-4-methoxy(d3)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups.

Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

科学研究应用

1-Bromo-2-fluoro-4-methoxy(d3)benzene has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy(d3)benzene involves its interaction with various molecular targets and pathways:

相似化合物的比较

Positional Isomers

- 1-Bromo-2-fluoro-3-methoxybenzene (CAS: 204654-94-4)

- Structure : Bromine (1), fluorine (2), methoxy (3).

- Key Differences : Methoxy at position 3 instead of 3. This positional isomer exhibits distinct electronic effects, altering its reactivity in electrophilic substitution reactions. NMR data for similar compounds (e.g., 1-Bromo-4-fluoro-2,3-dimethylbenzene in ) shows chemical shifts sensitive to substituent proximity (e.g., δ 7.98 ppm for aromatic protons) .

- Applications : Less common in pharmaceutical synthesis compared to the 4-methoxy derivative due to steric and electronic hindrance .

Substituent Variants

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Structure : Bromine (4), fluorine (2), trifluoromethoxy (-OCF₃) (1).

- Key Differences : Trifluoromethoxy is a stronger electron-withdrawing group than methoxy, enhancing stability against nucleophilic attack. The altered substituent positions (Br at 4 vs. 1) further differentiate reactivity .

- Applications : Used in fluorinated polymer synthesis and agrochemicals due to enhanced thermal and oxidative stability .

- 1-Bromo-4-fluoro-2-methylbenzene (CAS: 452-63-1) Structure: Bromine (1), fluorine (4), methyl (2). Key Differences: Methyl group (electron-donating) replaces methoxy, reducing polarity and solubility in polar solvents. NMR data for related compounds (e.g., δ 2.36 ppm for methyl protons in ) highlights alkyl vs. alkoxy spectral distinctions . Applications: Intermediate in dyes and surfactants where non-polar characteristics are advantageous .

Functional Group Modifications

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5) Structure: Bromine (1), fluorine (3), methoxy (2), nitro (4). Key Differences: Nitro group introduces strong electron-withdrawing effects, increasing acidity of adjacent protons (pKa ~7–8) and reactivity in reduction reactions. Safety data (H302, H315, H319, H335) indicate higher toxicity compared to non-nitro analogs . Applications: Explosives precursor and specialty chemical synthesis .

Comparative Data Table

常见问题

Q. Methodology :

- Deuterated Methoxy Group Introduction : Use deuterated methylating agents (e.g., CD3I or (CD3)2SO4) in nucleophilic substitution reactions. For example, react 1-bromo-2-fluoro-4-hydroxybenzene with deuterated methyl iodide under basic conditions (K2CO3/DMF) to introduce the -OCD3 group .

- Halogenation Control : Optimize bromination/fluorination sequence to avoid isotopic scrambling. Bromine is typically introduced first due to its lower reactivity compared to fluorine, ensuring regioselectivity .

- Purification : Use flash column chromatography (5-10% ethyl acetate/hexane) to isolate the product, followed by deuterium NMR to confirm deuteration efficiency .

(Advanced) How does deuteration at the methoxy group influence reaction kinetics or spectroscopic analysis?

Q. Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in SNAr or cross-coupling reactions. Deuterium’s lower zero-point energy can slow reactions involving C-D bond cleavage, providing mechanistic insights .

- NMR Analysis : Utilize ²H NMR to track deuterium incorporation and ¹⁹F NMR for monitoring electronic effects. Deuteration reduces signal splitting in ¹H NMR, simplifying aromatic region interpretation .

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns (M+3 peak for three deuteriums), ensuring synthetic fidelity .

(Basic) What analytical techniques are critical for characterizing this compound?

Q. Methodology :

- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) to assess purity (>95% by GC, as in ).

- Spectroscopy :

- X-ray Crystallography : Use SHELX software (SHELXL-2018) for single-crystal structure determination, resolving halogen positioning and deuteration sites .

(Advanced) How can computational modeling predict reactivity or regioselectivity in derivatives?

Q. Methodology :

- DFT Calculations : Employ Gaussian or ORCA to model electronic effects. For example, calculate Fukui indices to predict electrophilic attack sites on the aromatic ring .

- Molecular Dynamics : Simulate isotopic effects on reaction pathways (e.g., C-D vs. C-H bond cleavage energy barriers) using software like GROMACS .

- PubChem Data Integration : Cross-reference experimental properties (e.g., boiling points in ) with computed values (e.g., dipole moments) to validate models .

(Basic) What safety protocols are essential for handling this compound?

Q. Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard code, as in ).

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste (UN 3265, per ).

- Storage : Store in amber glass vials at 2-8°C, away from light and moisture to prevent decomposition .

(Advanced) How to resolve contradictions in reported physical properties (e.g., boiling points)?

Q. Methodology :

- Data Triangulation : Compare literature values (e.g., bp 61°C at 35 mmHg in vs. 150-151°C at ambient pressure in ). Adjust for pressure differences using Antoine equation calculations.

- Experimental Validation : Re-measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points) .

- Batch Variability Analysis : Test multiple synthesis batches to assess isotopic purity impacts (e.g., 98 atom% D in vs. >95% in ) .

(Advanced) What strategies optimize deuteration efficiency in large-scale synthesis?

Q. Methodology :

- Isotopic Exchange Catalysis : Use Pd/C or RhCl3 in D2O to enhance deuterium incorporation post-synthesis .

- Flow Chemistry : Implement continuous-flow reactors for precise control of reaction time/temperature, minimizing deuterium loss .

- Quality Control : Monitor deuteration via LC-MS and adjust reagent stoichiometry dynamically based on real-time data .

(Basic) How to troubleshoot low yields in coupling reactions using this compound?

Q. Methodology :

- Catalyst Screening : Test Pd(PPh3)4, CuI, or Ni(COD)2 for Suzuki or Ullmann couplings. Optimize ligand ratios (e.g., 1:2 Pd:ligand) .

- Solvent Effects : Use anhydrous THF or DMF to stabilize intermediates. Add molecular sieves to scavenge moisture .

- Temperature Gradients : Perform reactions under microwave irradiation (100-150°C) to accelerate slow steps .

(Advanced) How to assess environmental impacts of halogenated deuterated compounds?

Q. Methodology :

- Ecotoxicology Assays : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to evaluate aquatic toxicity (H410 hazard code, per ).

- Degradation Studies : Expose compounds to UV light or soil microbes, tracking deuterium retention via isotope-ratio MS .

- Lifecycle Analysis : Model atmospheric release using EPI Suite software, focusing on ozone depletion potential (ODP) from bromine/fluorine .

(Advanced) What are the challenges in crystallizing deuterated aromatic compounds?

Q. Methodology :

- Crystal Growth : Use slow vapor diffusion (ether/pentane) to grow single crystals. Deuteration can alter crystal packing, requiring iterative solvent screening .

- Neutron Diffraction : Leverage deuterium’s neutron scattering cross-section for precise hydrogen/deuterium position mapping (e.g., SHELXD for phase refinement) .

- Thermal Analysis : Compare DSC profiles of deuterated vs. non-deuterated crystals to study isotopic effects on melting behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。